Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and conformational stability, making it a valuable scaffold in drug design and other chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the tert-butyl ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms or the tert-butyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s spirocyclic structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Its unique scaffold is explored in drug design for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target. The compound may act as an inhibitor or activator, depending on the nature of the interaction and the target pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxo and tert-butyl ester groups. This combination of features provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-4-5-13(9-15)6-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRYPCJMEOXBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676403 | |
Record name | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923009-50-1 | |
Record name | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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